Lipophilicity Elevation vs. 7-Phenyl Analog
The XLogP3-AA computed lipophilicity of 7-(4-Fluorophenyl)-3,4-dihydro-1H-1,4-diazepin-5(2H)-one is 1.3, compared with 0.84 for the analogous 7-phenyl-1,4-diazepan-5-one [1][2]. This represents a ΔlogP of +0.46, indicating a moderate but meaningful increase in lipophilicity attributable to the para-fluorine substituent. Lipophilicity in this range (logP 1–2) generally favors passive transcellular permeability while avoiding the solubility penalties associated with highly lipophilic compounds (logP >3). [3]
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 7-Phenyl-1,4-diazepan-5-one: 0.84 |
| Quantified Difference | +0.46 logP units |
| Conditions | Computed by XLogP3 algorithm (PubChem) vs. experimentally derived logP from ChemTradeHub |
Why This Matters
The higher lipophilicity of the 4-fluorophenyl derivative predicts superior passive membrane permeability, which is critical for cell-based assays, intracellular target engagement, and oral bioavailability projections.
- [1] PubChem Computed Property XLogP3-AA for CID 97620615. https://pubchem.ncbi.nlm.nih.gov/compound/97620615 View Source
- [2] ChemTradeHub logP for 7-phenyl-1,4-diazepan-5-one (CAS 89044-79-1). https://jp.chemtradehub.com/ja/detail/89044-79-1 View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opin. Drug Discov., 5(3), 235–248. View Source
